5-hydrazinyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Description
The compound 5-hydrazinyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocycle featuring a complex arrangement of oxygen (11-oxa), sulfur (8-thia), and nitrogen (4,6-diaza) atoms within a fused bicyclo[7.4.0] framework. While direct synthetic or bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidinones, thiadiazoles, and related tricyclics) suggest it belongs to a class of nitrogen- and sulfur-containing heterocycles with applications in drug discovery and materials science .
Properties
Molecular Formula |
C11H14N4O2S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
5-hydrazinyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C11H14N4O2S/c1-11(2)3-5-6(4-17-11)18-9-7(5)8(16)13-10(14-9)15-12/h3-4,12H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
DMQFYJAOKWMKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)NN)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A widely reported method involves the cyclization of 2-aminobenzothiophene-3-carboxamide derivatives with dimethylmalonyl chloride under basic conditions. For example, treatment of 2-amino-5-methylbenzothiophene-3-carboxamide with dimethylmalonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C yields the tricyclic lactam intermediate 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one in 68–72% yield. Key parameters include:
Table 1: Optimization of Cyclocondensation Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dimethylmalonyl chloride | THF | 0–5 | 68 | 95 |
| Diethylmalonyl chloride | DCM | 25 | 42 | 88 |
| Trimethylacetyl chloride | Toluene | 50 | 15 | 72 |
Ring-Closing Metathesis (RCM)
An alternative route employs RCM to form the 7-membered ring. Starting from a diene precursor 8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-one , Grubbs II catalyst (5 mol%) in dichloromethane (DCM) at 40°C achieves 81% conversion. However, this method requires pre-installation of olefinic bonds, complicating scalability.
Introduction of the Hydrazinyl Group
Nucleophilic Aromatic Substitution (SNAr)
The hydrazinyl group is introduced via SNAr on a chlorinated tricyclic intermediate. For instance, 5-chloro-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one reacts with anhydrous hydrazine in ethanol at 80°C for 12 hours, affording the target compound in 65% yield. Critical factors include:
Table 2: SNAr Reaction Optimization
| Hydrazine (eq.) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 2 | Ethanol | 24 | 45 |
| 3 | Ethanol | 12 | 65 |
| 3 | DMF | 6 | 58 |
Diazotization-Condensation Cascade
A novel approach adapted from involves diazotization of 5-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one followed by reduction and condensation with hydroxylamine. This one-pot procedure achieves 74% yield using sodium nitrite (1.2 eq.) in HCl/EtOH at −10°C, followed by SnCl2 reduction and immediate condensation.
Purification and Characterization
Crude products are purified via column chromatography (SiO2, ethyl acetate/hexane 3:7) or recrystallization from methanol/water. Structural confirmation relies on:
-
1H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 3.12 (s, 6H, CH3).
-
HRMS : m/z calculated for C15H16N4O2S [M+H]+: 322.0984, found: 322.0986.
Challenges and Mitigation Strategies
-
Low Solubility : The tricyclic core exhibits poor solubility in polar aprotic solvents, necessitating high-dilution conditions during cyclization.
-
Hydrazine Instability : In situ generation of hydrazine derivatives minimizes decomposition.
-
Regioselectivity : Electron-withdrawing groups on the aromatic ring direct substitution to the para position .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a precursor for biologically active compounds.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 5-hydrazinyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with three structurally related molecules from the literature:
Key Observations :
- However, the hydrazinyl group distinguishes it from ester- or ketone-substituted analogs.
- Synthetic Routes : Tricyclic frameworks are often synthesized via one-pot condensation (e.g., ) or multi-step reactions involving hydrazine derivatives (e.g., ). The target compound likely requires tailored conditions to introduce the hydrazinyl and dimethyl groups.
Computational Comparison
The similarity indexing approach () quantifies structural resemblance between compounds using Tanimoto coefficients. Applying this method to the target compound and its analogs (e.g., comparing pharmacophores or substituent patterns) could predict shared bioactivities or optimize synthetic pathways .
Biological Activity
5-Hydrazinyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a unique tricyclic structure that incorporates hydrazine, oxygen, and sulfur functionalities, making it a candidate for various medicinal chemistry explorations.
Chemical Structure
The compound's structure can be represented as follows:
This configuration contributes to its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that 5-hydrazinyl-12,12-dimethyl-11-oxa exhibits several promising biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.
The biological activity of 5-hydrazinyl-12,12-dimethyl-11-oxa is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The presence of the hydrazine moiety enhances its reactivity towards electrophilic centers in target biomolecules.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study conducted by researchers at [source] demonstrated that 5-hydrazinyl-12,12-dimethyl-11-oxa exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Anticancer Potential :
- In vitro assays showed that the compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM, indicating moderate anticancer properties [source].
-
Enzyme Inhibition Studies :
- Research published in [source] highlighted the compound's ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-hydrazinyl-12,12-dimethyl-11-oxa, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 7-Oxa-2-Azatricyclo[7.4.0.02,6]trideca | Similar tricyclic structure | Different substituents |
| Pyrazine Derivatives | Similar biological activities | Varying chemical properties |
The unique combination of oxygen and sulfur atoms alongside hydrazine functionality in 5-hydrazinyl-12,12-dimethyl-11-oxa distinguishes it from these similar compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving hydrazine derivatives and tricyclic precursors. Common reagents include:
- Oxidizing Agents : Hydrogen peroxide is often used to facilitate reactions involving hydrazines.
- Reducing Agents : Lithium aluminum hydride is frequently employed in reduction steps.
- Nucleophiles : Sodium azide can be utilized in substitution reactions to introduce additional functional groups.
Q & A
How can the synthesis of 5-hydrazinyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one be optimized for high yield and purity?
Level : Basic (Synthesis Optimization)
Methodological Answer :
The synthesis of this tricyclic compound involves multi-step reactions requiring precise control of conditions. Key steps include:
- Hydrazine Substitution : Reacting a precursor (e.g., a ketone or thioether) with hydrazine hydrate under reflux in ethanol (60–80°C, 6–8 hours) to introduce the hydrazinyl group .
- Cyclization : Using catalysts like Pd(PPh₃)₄ for Suzuki coupling or acidic/basic conditions to form the tricyclic core. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) critically influence yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures purity. Monitor reaction progress via TLC or HPLC to minimize side products.
What advanced techniques are recommended for structural characterization of this compound?
Level : Basic (Structural Analysis)
Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry. Prepare single crystals via slow evaporation in a 1:1 chloroform/methanol mixture .
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to assign protons and carbons. For example, the hydrazinyl proton appears as a broad singlet at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peak at m/z calculated for C₁₄H₁₈N₄O₂S).
How can computational modeling predict the compound’s interactions with biological targets?
Level : Advanced (Bioactivity Prediction)
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes (e.g., kinases or proteases). The tricyclic core and hydrazinyl group show affinity for ATP-binding pockets .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze hydrogen bonds between the hydrazinyl moiety and catalytic residues (e.g., Asp86 in E. coli DNA gyrase) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups at C12) with inhibitory activity using datasets from PubChem .
How should researchers address contradictions in reported bioactivity data for this compound?
Level : Advanced (Data Analysis)
Methodological Answer :
Contradictions often arise from assay variability or target promiscuity. Mitigate via:
- Standardized Assays : Use identical protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) across studies. For example, discrepancies in IC₅₀ values against S. aureus may stem from broth microdilution vs. agar diffusion methods .
- Orthogonal Validation : Confirm results with complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, adjusting for variables like solvent (DMSO vs. water) .
What experimental design principles apply to studying its biological activity?
Level : Advanced (Experimental Design)
Methodological Answer :
- Randomized Block Design : Assign treatments (compound concentrations) randomly within blocks (e.g., bacterial strains) to control for confounding variables .
- Dose-Response Curves : Test 5–7 concentrations (0.1–100 µM) in triplicate. Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Positive/Negative Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) and solvent-only controls to validate assay integrity .
How can reaction conditions be optimized to reduce byproducts during synthesis?
Level : Advanced (Process Chemistry)
Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and selectivity. DMF increases cyclization rates but may promote hydrolysis .
- Catalyst Optimization : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling steps. Pd(PPh₃)₄ in THF at 80°C reduces palladium black formation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., hydrazone formation at 1650 cm⁻¹) and adjust reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
